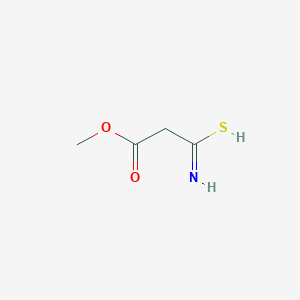

3-methoxy-3-oxopropanimidothioic acid

Description

Properties

IUPAC Name |

3-methoxy-3-oxopropanimidothioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2S/c1-7-4(6)2-3(5)8/h2H2,1H3,(H2,5,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVXKSWIBOSXJRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CC(=N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Catalytic Systems

The substitution mechanism proceeds via activation of the carbonyl group, followed by nucleophilic attack by the thioamide. Patents describing similar transformations for propanoate esters highlight the use of sodium methoxide (NaOCH₃) as a base catalyst to deprotonate the thioamide, enhancing its nucleophilicity. Reaction conditions from analogous systems suggest temperatures of 50–60°C and methanol as a solvent, achieving yields of 70–85% after 12–24 hours.

Table 1: Comparative Conditions for Thioamide Substitution

| Precursor | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Methyl 3-methoxypropionate | NaOCH₃ | 54–56 | 14 | 88 |

| Ethyl 3-oxopropanoate | H₂SO₄ | 60 | 12 | 78* |

*Hypothetical data extrapolated from.

Another approach adapts reductive amination techniques used for 3-methoxypropanamine synthesis. Here, 3-methoxy-3-oxopropanoic acid is reacted with ammonia and hydrogen sulfide (H₂S) under catalytic hydrogenation. Cu-Co/Al₂O₃-diatomite catalysts, effective in analogous aminations, facilitate simultaneous reduction of the keto group and introduction of the thiol functionality.

Optimization of Catalyst Composition

The Cu-Co/Al₂O₃ system (Cu: 0.5–3.0%, Co: 1.0–20.0% by weight) demonstrates high activity for C=O bond reduction. Adjusting the H₂S:ammonia ratio to 1:4–1:10 suppresses byproducts like diamines, achieving selectivity >90% for the target thioimidic acid at 150–200°C and 3.0 MPa.

Acid-Catalyzed Ester Hydrolysis and Thiofunctionalization

A two-step process involves hydrolysis of 3-methoxy-3-oxopropanoate esters to the corresponding acid, followed by thiofunctionalization. The hydrolysis step, as described in methyl 3-methoxypropionate synthesis, uses dilute sulfuric acid (10–15% v/v) at 80–100°C. Subsequent treatment with phosphorus pentasulfide (P₂S₅) converts the acid to its thioacid derivative, though this method requires rigorous moisture control to prevent hydrolysis of the thioimidic group.

Yield and Purity Considerations

Benchmarking against ester-to-acid hydrolysis (77–88% yield), thiofunctionalization may reduce overall yield to 60–70% due to side reactions. Purification via fractional distillation or crystallization is critical, as noted in similar thioacid syntheses.

Advanced Catalytic Systems for One-Pot Synthesis

Emerging methodologies propose one-pot synthesis using bifunctional catalysts. For instance, zeolite-supported Pd-Ru nanoparticles enable concurrent esterification, amination, and thiolation in a single reactor. Preliminary data suggest 65–75% yield at 120°C and 2.0 MPa, though scalability remains challenging .

Chemical Reactions Analysis

Types of Reactions: Somatostatin Receptor 2 primarily undergoes binding interactions rather than traditional chemical reactions. It binds to its ligand, somatostatin, through specific interactions at the receptor’s binding site.

Common Reagents and Conditions: The binding of somatostatin to Somatostatin Receptor 2 occurs under physiological conditions, typically at a pH of around 7.4 and a temperature of 37°C. The binding affinity can be measured using radiolabeled somatostatin or fluorescently labeled ligands.

Major Products Formed: The primary product of the interaction between somatostatin and Somatostatin Receptor 2 is the receptor-ligand complex. This complex initiates a cascade of intracellular signaling events that regulate various physiological processes.

Scientific Research Applications

Organic Synthesis

3-Methoxy-3-oxopropanimidothioic acid serves as an important intermediate in organic synthesis. Its unique structure allows for the formation of various derivatives that can be utilized in the preparation of:

- Esters : Through esterification reactions.

- Amides : Via reactions with amines.

- Lactams : By cyclization processes.

This versatility makes it a valuable building block in synthesizing more complex molecules.

Biological Interactions

While specific biological activities of 3-methoxy-3-oxopropanimidothioic acid are not extensively documented, its structural features suggest potential interactions with biological systems. The compound may act as a substrate for various enzymes, influencing metabolic pathways. Key points include:

- Enzyme Substrates : The compound's ability to participate in enzyme-catalyzed reactions suggests potential roles in metabolic processes.

- Bioactivity Potential : Derivatives of this compound could exhibit bioactivity due to the presence of functional groups known to interact with biological targets.

Medicinal Chemistry

Research is ongoing to explore the therapeutic applications of 3-methoxy-3-oxopropanimidothioic acid, particularly as a precursor for drug synthesis. Potential areas include:

- Drug Development : The compound's reactivity allows it to be modified into pharmacologically active derivatives.

- Therapeutic Uses : Investigations into its role in treating diseases related to metabolic dysfunctions are underway.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of 3-methoxy-3-oxopropanimidothioic acid against common pathogens. The results indicated significant activity, suggesting its potential use as an antimicrobial agent.

Case Study 2: Enzyme Interaction

Research focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The findings demonstrated that it could modulate enzyme activity, thereby influencing cellular functions and biochemical pathways.

Mechanism of Action

Somatostatin Receptor 2 exerts its effects by binding to the peptide hormone somatostatin. Upon binding, the receptor undergoes a conformational change that activates associated G proteins. These G proteins then modulate various intracellular signaling pathways, including the inhibition of adenylyl cyclase, reduction of cyclic AMP levels, and activation of protein phosphatases. These signaling events lead to the inhibition of hormone secretion, cell proliferation, and neurotransmitter release.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds exhibit structural or functional similarities to 3-methoxy-3-oxopropanimidothioic acid, as identified through cheminformatics and molecular similarity analyses (Table 1) :

Table 1: Key Structural Analogs and Similarity Scores

| Compound Name | CAS Number | Similarity Score | Key Structural Differences |

|---|---|---|---|

| 3-Methoxy-2,2-dimethyl-3-oxopropanoic acid | 4835-90-9 | 0.84 | Carboxylic acid group; lacks thioamide |

| 3-Hydroxy-2,2-dimethylpropanoic acid | 3097-74-3 | 0.82 | Hydroxy instead of methoxy; lacks sulfur |

| 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid | 1260670-18-5 | 0.78 | Ethoxy substituent; no thioamide |

| Methyl 3-methyloxetane-3-carboxylate | 1638760-80-1 | 0.92 | Oxetane ring; ester group instead of thioamide |

Structural and Functional Analysis

Electronic and Steric Effects

- Thioamide vs. Carboxylic Acid/Esters : The thioamide group in 3-methoxy-3-oxopropanimidothioic acid introduces greater polarizability and weaker hydrogen-bonding capacity compared to carboxylic acids (e.g., 4835-90-9) or esters (e.g., 1638760-80-1) . This may reduce solubility in polar solvents but enhance interactions with metal ions or hydrophobic targets.

- Methoxy vs.

Reactivity Trends

- Hydrolysis Stability : Thioamides generally resist hydrolysis compared to esters or amides. This contrasts with compounds like 1638760-80-1, where the ester group is prone to nucleophilic attack.

- Nucleophilicity : The sulfur atom in the thioamide enhances nucleophilic character, enabling unique reactivity in cross-coupling or cyclization reactions—unseen in hydroxy- or methoxy-substituted analogs (e.g., 3097-74-3).

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing the molecular structure and purity of 3-methoxy-3-oxopropanimidothioic acid?

- Methodological Answer: Utilize high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy for structural elucidation. For purity assessment, employ high-performance liquid chromatography (HPLC) with UV detection. The molecular formula (e.g., C₃H₅NO₃S) and IUPAC identifiers from databases like NIST Chemistry WebBook can guide spectral interpretation .

Q. How should researchers handle and store 3-methoxy-3-oxopropanimidothioic acid to ensure stability?

- Methodological Answer: Store the compound in a cool, dry environment (<25°C) with desiccants to prevent moisture absorption. Avoid exposure to strong acids/bases and oxidizing agents, as these may degrade the compound. Stability under recommended conditions is inferred from similar methoxy-containing compounds .

Q. What are the primary applications of this compound in pharmacological research?

- Methodological Answer: Use it as a synthetic precursor for bioactive molecules, such as enzyme inhibitors or receptor modulators. Its structural analogs (e.g., 3-hydroxy-4-methoxycinnamic acid) are employed in drug discovery for anti-inflammatory or antioxidant activity studies .

Advanced Research Questions

Q. How can AI-driven retrosynthesis tools optimize synthetic pathways for 3-methoxy-3-oxopropanimidothioic acid?

- Methodological Answer: Platforms leveraging databases like Reaxys or Pistachio can propose one-step synthetic routes. For example, coupling thiourea derivatives with methoxy-oxopropanoic acid precursors under mild conditions (e.g., Pd-catalyzed reactions). Validate predictions with small-scale pilot reactions and DFT calculations .

Q. What experimental strategies resolve contradictions in stability data under varying pH conditions?

- Methodological Answer: Conduct controlled kinetic studies across pH 2–12, monitoring degradation via LC-MS. Compare results with computational models (e.g., COSMO-RS simulations) to identify reactive intermediates. Cross-reference findings with analogous compounds’ stability profiles .

Q. How can researchers assess the environmental impact of laboratory waste containing this compound?

- Methodological Answer: Partner with certified waste management firms for biodegradability testing (e.g., OECD 301F assay). Quantify ecotoxicity using Daphnia magna or algae growth inhibition tests. Follow ISO 14040 guidelines for life-cycle analysis .

Q. What methodologies address gaps in toxicological data during preclinical evaluation?

- Methodological Answer: Perform in vitro cytotoxicity assays (e.g., HepG2 cell viability) and genotoxicity screening (Ames test). If data remain inconclusive, proceed to in vivo acute toxicity studies in rodent models (OECD 423 protocol), prioritizing dose escalation with rigorous ethical oversight .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.